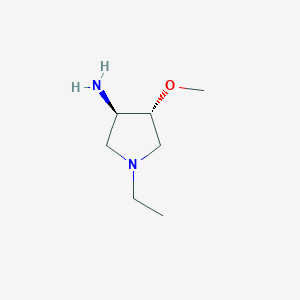
1-(2,2-Difluoroethyl)-5-iodo-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Difluoroethyl)-5-iodo-1H-pyrazol-3-amine is a compound of significant interest in various fields of scientific research
Vorbereitungsmethoden
The synthesis of 1-(2,2-Difluoroethyl)-5-iodo-1H-pyrazol-3-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 1H-pyrazole-3-amine with 1,1-difluoro-2-iodoethane under specific conditions to introduce the difluoroethyl and iodine substituents. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a suitable solvent at elevated temperatures . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Analyse Chemischer Reaktionen
1-(2,2-Difluoroethyl)-5-iodo-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under appropriate conditions, leading to the formation of various substituted pyrazoles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield deiodinated products.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Difluoroethyl)-5-iodo-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The difluoroethyl group enhances the lipophilicity and metabolic stability of drug candidates, making this compound valuable in the design of new pharmaceuticals.
Materials Science: Its unique structure allows for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its distinctive chemical properties.
Wirkmechanismus
The mechanism of action of 1-(2,2-Difluoroethyl)-5-iodo-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The difluoroethyl group acts as a lipophilic hydrogen bond donor, enhancing the compound’s affinity for certain biological targets. The iodine atom can participate in halogen bonding, further influencing the compound’s binding properties . These interactions can modulate various biological pathways, making the compound a useful tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
1-(2,2-Difluoroethyl)-5-iodo-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-(2,2,2-Trifluoroethyl)-5-iodo-1H-pyrazol-3-amine: This compound features a trifluoroethyl group instead of a difluoroethyl group, which can affect its lipophilicity and metabolic stability.
1-(2,2-Difluoroethyl)-5-bromo-1H-pyrazol-3-amine: Substitution of iodine with bromine can alter the compound’s reactivity and binding properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C5H6F2IN3 |
|---|---|
Molekulargewicht |
273.02 g/mol |
IUPAC-Name |
1-(2,2-difluoroethyl)-5-iodopyrazol-3-amine |
InChI |
InChI=1S/C5H6F2IN3/c6-3(7)2-11-4(8)1-5(9)10-11/h1,3H,2H2,(H2,9,10) |
InChI-Schlüssel |
VDVHARQXTPYDPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N(N=C1N)CC(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2-Chloro-6-fluoro-benzyl)-methyl-amino]-acetic acid](/img/structure/B11758976.png)



![[(1R,5R,6R)-3-benzyl-3-azabicyclo[3.2.0]heptan-6-yl]methanol](/img/structure/B11759003.png)


![3-[4-Ethoxy-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11759013.png)
![4-{[(tert-butyldimethylsilyl)oxy]methyl}-7-chloro-1H-indole](/img/structure/B11759019.png)


